An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of Benzofuran-5-ol
An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of Benzofuran-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and spectral data of Benzofuran-5-ol (also known as 5-Hydroxybenzofuran). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of Benzofuran-5-ol are crucial for understanding its behavior in chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.
Summary of Physicochemical Data
The quantitative physicochemical data for Benzofuran-5-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆O₂ | [1] |
| Molecular Weight | 134.13 g/mol | [2] |
| Melting Point | 186-187 °C | [3] |
| Boiling Point | 247.1 °C (at 760 mmHg) | [3] |
| Density | 1.28 g/cm³ | [3] |
| pKa (Predicted) | 9.27 ± 0.40 | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.138 | [3] |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of Benzofuran-5-ol.
1.2.1. Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, finely powdered sample of Benzofuran-5-ol is packed into a capillary tube to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.
1.2.2. Boiling Point Determination
The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample of Benzofuran-5-ol is placed in a round-bottom flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb at a steady rate.
1.2.3. Solubility Determination
The solubility of Benzofuran-5-ol in various solvents (e.g., water, ethanol, DMSO) is determined by the shake-flask method. An excess amount of the compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of Benzofuran-5-ol in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
1.2.4. Determination of the Octanol-Water Partition Coefficient (LogP)
The LogP value is determined using the shake-flask method. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of Benzofuran-5-ol is dissolved in the n-octanol phase. The mixture is then shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. The phases are separated by centrifugation, and the concentration of Benzofuran-5-ol in each phase is determined by a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectral Data
Spectral data is indispensable for the structural elucidation and characterization of Benzofuran-5-ol. This section provides an overview of the expected spectral characteristics and the experimental protocols for their acquisition.
Summary of Spectral Data
The following table summarizes the key spectral data for Benzofuran-5-ol based on characteristic absorptions and chemical shifts for its structural motifs.
| Technique | Expected Key Signals/Features |
| ¹H NMR | - Aromatic protons (benzene ring): δ 6.8-7.5 ppm. - Furan ring protons: δ 6.7-7.7 ppm. - Hydroxyl proton (-OH): Broad singlet, chemical shift is concentration and solvent dependent (typically δ 4-8 ppm). |
| ¹³C NMR | - Aromatic and furan carbons: δ 100-160 ppm. - Carbon bearing the hydroxyl group: Shifted downfield. |
| Infrared (IR) | - O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹. - C-O stretch (hydroxyl group): 1260-1000 cm⁻¹. - Aromatic C=C stretching: 1600-1450 cm⁻¹. - Aromatic C-H stretching: ~3030 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 134. - Fragmentation pattern may involve loss of CO, CHO, and other fragments characteristic of the benzofuran ring system. |
Experimental Protocols for Spectral Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of Benzofuran-5-ol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Data is typically collected with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled sequence. A larger number of scans is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet): A small amount of Benzofuran-5-ol (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
2.2.3. Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Sample Preparation: A dilute solution of Benzofuran-5-ol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]
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Data Acquisition (Electron Ionization - EI): For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components enter the mass spectrometer, where they are ionized by a high-energy electron beam (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Synthesis of Benzofuran-5-ol
A general and effective method for the synthesis of 5-hydroxybenzofurans involves a tandem in situ oxidative coupling and cyclization reaction.[5]
General Experimental Protocol
A mixture of a hydroquinone (1.0 equivalent), a β-dicarbonyl compound (2.0 equivalents), Zinc Iodide (ZnI₂) (0.5 equivalents), and Phenyliodine(III) diacetate (PIDA) (1.1 equivalents) in chlorobenzene is stirred at 95 °C for 6 hours.[5] Upon completion, the reaction is quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-hydroxybenzofuran derivative.[5]
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[6][7] For Benzofuran-5-ol, its antifungal activity is of particular interest.
Proposed Antifungal Mechanism of Action
While the precise mechanism for Benzofuran-5-ol is still under investigation, research on related compounds suggests several potential pathways.[8] One prominent hypothesis involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[8][9] Another proposed mechanism is the disruption of intracellular calcium homeostasis.[8][10]
Experimental Workflow for Bioactivity Screening
The initial screening of the biological activity of a compound like Benzofuran-5-ol typically follows a structured workflow to assess its potential as a therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. Benzofuran [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
